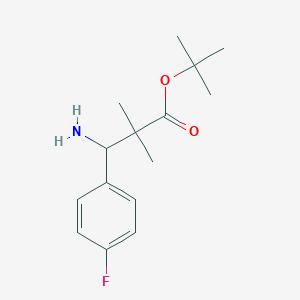
7-Chloro-6-methylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methylpteridine-2,4-diamine is a chemical compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a heterocyclic compound that is part of the pterin family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylpteridine-2,4-diamine typically involves the chlorination of 6-methylpteridine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like ammonia or primary amines are used in polar solvents such as ethanol or water, often under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can exhibit different chemical and biological properties depending on the nature of the substituent introduced .
Scientific Research Applications
7-Chloro-6-methylpteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying pteridine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloromethylpteridine-2,4-diamine
- 7-Methylpteridine-2,4-diamine
- 6-Methylpteridine-2,4-diamine
Uniqueness
7-Chloro-6-methylpteridine-2,4-diamine is unique due to the presence of both a chlorine atom and a methyl group on the pteridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7ClN6 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
7-chloro-6-methylpteridine-2,4-diamine |
InChI |
InChI=1S/C7H7ClN6/c1-2-4(8)12-6-3(11-2)5(9)13-7(10)14-6/h1H3,(H4,9,10,12,13,14) |
InChI Key |
ZLXIPYLDYXKNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


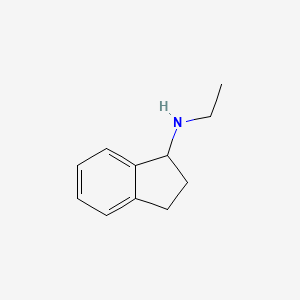
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
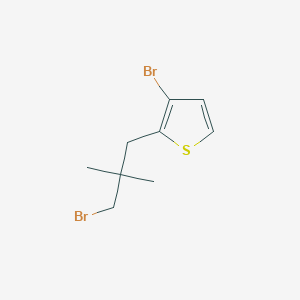
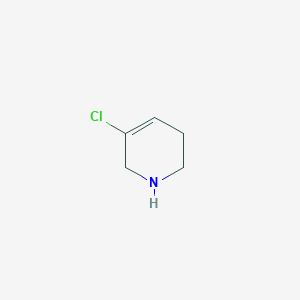
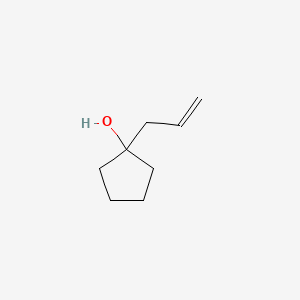
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
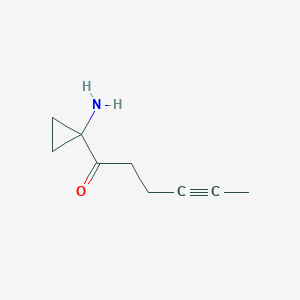
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
